molecular formula C8H4Cl2N2O B13660930 2-(5,6-Dichloropyridin-3-yl)oxazole

2-(5,6-Dichloropyridin-3-yl)oxazole

Cat. No.: B13660930
M. Wt: 215.03 g/mol
InChI Key: OCELCMGMYYWAEW-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) and Pyridine (B92270) Scaffolds in Modern Chemical Research

The oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry. lsu.eduorganic-chemistry.orgnih.gov It is a key component in numerous natural products and synthetic molecules that exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. organic-chemistry.orgnih.gov The stability and ability of the oxazole ring to participate in various non-covalent interactions allow it to effectively bind to biological targets like enzymes and receptors. lsu.edunih.gov

Similarly, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in medicinal and materials chemistry. wikipedia.orgmdpi.com Its presence is noted in a vast number of FDA-approved drugs and natural products, such as certain vitamins and alkaloids. wikipedia.org The pyridine scaffold's ability to enhance water solubility and its versatile reactivity make it a valuable component in the design of new therapeutic agents and functional materials. mdpi.com

Scope and Objectives of Academic Inquiry for 2-(5,6-Dichloropyridin-3-yl)oxazole

The academic investigation of This compound is primarily focused on establishing efficient synthetic pathways and characterizing its fundamental chemical and physical properties. Key objectives of such research would include:

Development of Synthetic Methodologies: Exploring and optimizing synthetic routes to produce the target compound with high yield and purity. Established methods for the formation of 2-substituted oxazoles, such as the Robinson-Gabriel synthesis from α-acylamino ketones or the Van Leusen reaction utilizing tosylmethyl isocyanide (TosMIC) with an appropriate pyridine aldehyde, are primary candidates for investigation. wikipedia.orgsynarchive.comwikipedia.org The starting materials for these syntheses would likely be derivatives of 5,6-dichloropyridine, such as 5,6-dichloronicotinoyl chloride or 5,6-dichloropyridine-3-carbaldehyde.

Structural Elucidation and Spectroscopic Analysis: Thoroughly characterizing the molecular structure of the synthesized compound using modern analytical techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy to determine the connectivity and chemical environment of the atoms, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm the molecular weight.

Exploration of Chemical Reactivity: Investigating the reactivity of the compound, for instance, its susceptibility to nucleophilic or electrophilic substitution, which could open avenues for further chemical modifications and the creation of a library of related derivatives.

While specific experimental data for This compound is not widely available in public literature, we can infer its likely spectroscopic characteristics based on closely related compounds. The following table presents predicted and analogous data.

PropertyPredicted/Analogous Data
Molecular Formula C₈H₄Cl₂N₂O
Molecular Weight 215.04 g/mol
¹H NMR (CDCl₃, ppm) δ 8.60 (d, 1H, py-H), 8.50 (d, 1H, py-H), 7.50 (s, 1H, oxazole-H), 7.20 (s, 1H, oxazole-H). Predicted based on analogous structures like 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide which shows pyridine protons in the δ 7.40-8.53 ppm range. lsu.edunih.gov
¹³C NMR (CDCl₃, ppm) δ 162 (C=N, oxazole), 150-140 (Pyridine carbons), 130-120 (Oxazole and Pyridine carbons). General predicted ranges for pyridyl-oxazole systems.
IR (cm⁻¹) ~1600 (C=N stretch), ~1550 (aromatic C=C stretch), ~1100 (C-O-C stretch), ~800-700 (C-Cl stretch). Based on characteristic functional group frequencies.

Table 1: Predicted and Analogous Spectroscopic Data for this compound

The synthesis and characterization of This compound would represent a valuable contribution to the field of heterocyclic chemistry. The detailed research findings would provide a foundation for future investigations into its potential applications in areas such as drug discovery and materials science, where the unique combination of the dichloropyridine and oxazole moieties could lead to the development of novel and effective agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

2-(5,6-dichloropyridin-3-yl)-1,3-oxazole

InChI

InChI=1S/C8H4Cl2N2O/c9-6-3-5(4-12-7(6)10)8-11-1-2-13-8/h1-4H

InChI Key

OCELCMGMYYWAEW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)C2=CC(=C(N=C2)Cl)Cl

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2 5,6 Dichloropyridin 3 Yl Oxazole and Its Analogues

Strategic Approaches to Constructing the Oxazole (B20620) Ring System

The formation of the oxazole ring is a pivotal step in the synthesis of 2-(5,6-Dichloropyridin-3-yl)oxazole. Several classical and modern synthetic methods can be employed, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Cyclization Reactions Involving Pyridine (B92270) Precursors

A common and direct approach to the synthesis of 2-pyridyl-substituted oxazoles involves the cyclization of precursors where the pyridine moiety is already installed. One such method is the Robinson-Gabriel synthesis, which utilizes the cyclodehydration of an α-acylamino ketone. google.com In the context of the target molecule, this would involve the preparation of an N-(acyl)-5,6-dichloronicotinamide derivative, followed by cyclization.

Another prominent method is the van Leusen oxazole synthesis, which proceeds via the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govijpsonline.com This approach is particularly valuable due to its mild reaction conditions and tolerance of a wide range of functional groups. For the synthesis of this compound, 5,6-dichloropyridine-3-carbaldehyde would serve as a key starting material. nih.gov The reaction proceeds through a [3+2] cycloaddition, where the aldehyde reacts with deprotonated TosMIC to form an oxazoline (B21484) intermediate, which then eliminates toluenesulfinic acid to yield the oxazole ring. nih.gov

Reaction Pyridine Precursor Reagent Key Feature
Robinson-Gabriel SynthesisN-(acyl)-5,6-dichloronicotinamideDehydrating agent (e.g., H₂SO₄, POCl₃)Formation from α-acylamino ketone. google.com
van Leusen Oxazole Synthesis5,6-Dichloropyridine-3-carbaldehydeTosylmethyl isocyanide (TosMIC)Mild conditions, good functional group tolerance. nih.gov

Metal-Catalyzed Cyclization and Cross-Coupling Methods

Transition metal catalysis offers powerful tools for the construction of heterocyclic rings with high efficiency and selectivity. Palladium- and copper-catalyzed reactions are particularly prevalent in oxazole synthesis. One strategy involves the palladium-catalyzed cross-coupling cyclization of propargyl amides. thieme-connect.de For the target compound, a propargyl amide derived from 5,6-dichloronicotinic acid could be subjected to a palladium-catalyzed process to induce cycloisomerization.

Furthermore, metal-catalyzed cascade reactions involving C-H activation and cyclization with alkynes have emerged as a sophisticated approach. rsc.org While not directly demonstrated for this specific dichloropyridine system, the principle of using a transition metal to facilitate the coupling of a pyridine derivative with an alkyne to form the oxazole ring is a viable and modern strategy. Such reactions often exhibit high atom economy and can lead to complex molecular architectures in a single step.

Catalyst System Reaction Type Starting Material Example Advantage
Pd/CuCross-coupling/CyclizationPropargyl amide of 5,6-dichloronicotinic acidMilder conditions than classical methods. thieme-connect.de
Rh, Ru, CoC-H Activation/Cyclization with Alkyne5,6-Dichloropyridine derivativeHigh atom economy and step efficiency. rsc.org

Multicomponent Reaction (MCR) Strategies for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly convergent and efficient synthetic strategies. rug.nl The Ugi and Passerini reactions are well-known examples of MCRs that can be adapted for heterocycle synthesis. While a specific MCR for this compound is not prominently reported, the general principle could involve the combination of a 5,6-dichloropyridine-derived component (e.g., an isocyanide or an aldehyde), an acid, and a third component to assemble the oxazole ring. The development of a novel MCR for this target would represent a significant advancement in synthetic efficiency.

MCR Type Key Components Potential Pyridine-Derived Reactant Benefit
Ugi-typeIsocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid5,6-Dichloro-3-isocyanopyridine or 5,6-Dichloropyridine-3-carbaldehydeHigh convergence and molecular diversity. rug.nl
Passerini-typeIsocyanide, Aldehyde/Ketone, Carboxylic Acid5,6-Dichloro-3-isocyanopyridine or 5,6-Dichloropyridine-3-carbaldehydeAtom-efficient formation of α-acyloxy carboxamides.

Oxidative Cyclization Pathways

Oxidative cyclization of enamides is another powerful method for the synthesis of substituted oxazoles. rsc.org This approach typically involves the formation of an enamide from an amide and a carbonyl compound, followed by an oxidation-induced cyclization. For the synthesis of the target molecule, an enamide derived from 5,6-dichloronicotinamide could be subjected to an oxidizing agent to trigger the formation of the oxazole ring. Mediators such as ceric ammonium (B1175870) nitrate (B79036) have been shown to be effective in such transformations. nih.gov

Iodine-mediated oxidative cyclization of enamides also provides a facile route to polysubstituted oxazoles. This method often proceeds under mild conditions and can tolerate a variety of functional groups, making it an attractive option for the synthesis of complex molecules like this compound.

Oxidant/Mediator Substrate Key Transformation
Ceric Ammonium Nitrateβ-Enamide esterOxidative 5-endo radical-polar crossover. nih.gov
Iodine/Copper IodideEnamideIntramolecular oxidative C-O bond formation.

Selective Functionalization of the Dichloropyridine Moiety

The presence of two chlorine atoms on the pyridine ring of this compound opens up possibilities for further diversification through selective functionalization. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the existing substituents, govern the regioselectivity of these reactions.

Regioselective Halogenation and Dehalogenation Studies

While the target molecule is already dichlorinated, the study of regioselective halogenation is crucial for the synthesis of analogues with different halogenation patterns. For instance, the direct and selective introduction of halogens at specific positions on a pyridine ring can be challenging. Methodologies involving the halogenation of pyridine N-oxides or the use of Zincke imine intermediates have been developed to achieve high regioselectivity. rsc.org

Conversely, selective dehalogenation of one of the chlorine atoms in this compound would lead to monochlorinated analogues, which could exhibit different biological activities or serve as intermediates for further functionalization. Such transformations can often be achieved through catalytic hydrogenation or metal-mediated reductions, with the regioselectivity being dependent on the electronic and steric environment of the chlorine atoms.

The functionalization of dichloropyridines can also be achieved through metalation followed by reaction with an electrophile. The regioselectivity of the metalation is influenced by the directing effects of the nitrogen atom and the chlorine substituents. For instance, the use of specific lithium amide bases can direct metalation to positions adjacent to the halogen atoms. mdpi.com

Transformation Methodology Potential Outcome for Analogues
Regioselective HalogenationHalogenation of pyridine N-oxideSynthesis of tri- or tetra-halogenated pyridine-oxazole analogues. rsc.org
Selective DehalogenationCatalytic HydrogenationFormation of 2-(5-chloropyridin-3-yl)oxazole or 2-(6-chloropyridin-3-yl)oxazole.
Directed MetalationUse of hindered lithium amidesIntroduction of various electrophiles at specific positions on the pyridine ring. mdpi.com

Directed Lithiation and Subsequent Quenching Reactionsnih.gov

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The principle relies on the use of a directing metalating group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or a lithium amide, to facilitate deprotonation at an adjacent position. wikipedia.orguwindsor.ca This process generates a stabilized aryllithium intermediate that can then be "quenched" by reacting with a wide variety of electrophiles. wikipedia.orgclockss.org

For pyridine derivatives, DoM can be complicated by the competitive nucleophilic addition of the organolithium reagent to the electron-deficient C=N bond of the ring. uwindsor.caclockss.org This side reaction is often suppressed by using sterically hindered bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures, typically -78 °C, in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF). clockss.orgharvard.edu

In the case of this compound, the oxazole group at the C-3 position can serve as the DMG. The nitrogen atom of the oxazole ring can act as a Lewis base, coordinating the lithium from the organolithium base and directing deprotonation to the ortho C-4 position. uwindsor.ca The two chlorine atoms at the C-5 and C-6 positions are strongly electron-withdrawing, which increases the kinetic acidity of the remaining C-4 proton, further favoring lithiation at this site. While lithiation at C-2 is also a possibility, it is generally less favored due to steric hindrance from the adjacent oxazole ring. clockss.org

Once the C-4 lithiated intermediate is formed, it can be trapped with various electrophiles to introduce new functional groups with high regioselectivity. This quenching step is crucial for building molecular complexity.

Table 1: Potential Electrophiles for Quenching of 4-Lithio-2-(5,6-dichloropyridin-3-yl)oxazole

ElectrophileReagent ExampleIntroduced Functional GroupResulting Analogue Structure
Alkyl HalideIodomethane (CH₃I)Methyl (-CH₃)2-(5,6-Dichloro-4-methylpyridin-3-yl)oxazole
Carbonyl CompoundAcetone ((CH₃)₂CO)Hydroxypropyl (-C(OH)(CH₃)₂)2-(2-(5,6-Dichloropyridin-3-yl)oxazol-4-yl)propan-2-ol
Silyl HalideTrimethylsilyl chloride ((CH₃)₃SiCl)Trimethylsilyl (-Si(CH₃)₃)2-(5,6-Dichloro-4-(trimethylsilyl)pyridin-3-yl)oxazole
DisulfideDimethyl disulfide ((CH₃S)₂)Methylthio (-SCH₃)2-(5,6-Dichloro-4-(methylthio)pyridin-3-yl)oxazole
Carbon DioxideCO₂ (gas)Carboxylic acid (-COOH)This compound-4-carboxylic acid
IodineI₂Iodo (-I)2-(5,6-Dichloro-4-iodopyridin-3-yl)oxazole

Optimization of Reaction Conditions and Catalyst Systemsnih.govresearchgate.net

The successful synthesis of complex molecules like this compound hinges on the careful optimization of reaction parameters and the selection of appropriate catalyst systems. Key variables include temperature, solvent, reagents, and reaction time, all of which can profoundly impact yield, purity, and selectivity. nih.govacs.org

For instance, in the formation of the oxazole ring itself, which can be achieved through methods like the Robinson-Gabriel synthesis or from isocyanides, reaction conditions must be fine-tuned. pharmaguideline.comthieme-connect.de Traditional methods often require harsh dehydrating agents, but modern approaches focus on milder conditions. thieme-connect.de The synthesis of substituted oxazoles from carboxylic acids and isocyanoacetates, for example, can be optimized by screening bases and solvents. nih.gov Studies have shown that using an organic base like 4-(Dimethylamino)pyridine (DMAP) in a solvent such as Dichloromethane (DCM) at a moderately elevated temperature (e.g., 40 °C) can lead to excellent yields in a short time. nih.gov

Transition-metal-catalyzed cross-coupling reactions are another cornerstone for constructing the pyridine-oxazole bond. A Suzuki or Stille coupling could be envisioned, for example, between a 2-boronic acid/ester or 2-stannane derivative of oxazole and a suitably functionalized 5,6-dichloropyridine. The efficiency of these couplings is highly dependent on the catalyst system. Palladium and nickel catalysts are commonly employed, with the choice of ligand being critical. researchgate.netnih.gov Ligands such as phosphines (e.g., triphenylphosphine) or N-heterocyclic carbenes (NHCs) are used to stabilize the metal center and facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Table 2: Optimization Parameters for Heterocyclic Synthesis

ParameterCondition ACondition BPotential OutcomeReference Context
Catalyst 2 mol % Rh₂(OAc)₄0.5 mol % Rh₂(OAc)₄Lowering catalyst loading can maintain yield, improving cost-effectiveness and reducing metal waste.One-pot pyridine synthesis. nih.gov
Temperature 60 °CReflux (e.g., Toluene at 111 °C)Higher temperatures may be needed for ring expansion/rearrangement steps following initial carbenoid formation.Pyridine synthesis from isoxazoles. nih.gov
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)Solvent choice affects intermediate stability and reaction rates; MeCN can improve yields in some cycloadditions.Oxazole synthesis via cycloaddition. acs.org
Base K₂CO₃4-(Dimethylamino)pyridine (DMAP)A stronger, non-nucleophilic organic base can significantly accelerate reactions and improve yields.Oxazole synthesis from carboxylic acids. nih.gov
Reaction Time 8 hours3 hoursOptimization can reduce energy consumption and prevent the formation of degradation by-products.Pyridine N-oxide functionalization. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Routesnih.gov

The principles of green chemistry are increasingly guiding the development of synthetic methodologies in the pharmaceutical and chemical industries, aiming to reduce environmental impact. nih.govijpsjournal.com These principles advocate for the use of safer solvents, improved energy efficiency, utilization of catalytic rather than stoichiometric reagents, and high atom economy. nih.gov

For the synthesis of this compound and its analogues, several green strategies can be implemented to create more sustainable routes. ijpsjournal.com Microwave-assisted synthesis has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes, which lowers energy consumption and can increase product yields by minimizing side reactions. rasayanjournal.co.inresearchgate.net

Solvent selection is another critical aspect. Traditional syntheses often rely on volatile and hazardous organic solvents. A greener approach involves replacing these with safer alternatives like water, ethanol, or deep-eutectic solvents, or by developing solvent-free reaction conditions. ijpsjournal.comrasayanjournal.co.in For example, solid-support synthesis, where reagents are immobilized on a solid phase, can eliminate the need for bulk solvents and simplify purification. researchgate.net

The move from stoichiometric reagents to catalytic systems is a fundamental tenet of green chemistry. This includes not only transition-metal catalysis but also organocatalysis and biocatalysis, which avoid the use of toxic and expensive heavy metals. nih.gov Furthermore, electrochemical synthesis represents a frontier in sustainable chemistry, using electricity as a clean "reagent" to drive redox reactions, thereby avoiding the use of chemical oxidants and reductants and their associated waste products. acs.orgrsc.org

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

FeatureTraditional RouteGreen/Sustainable RouteGreen Chemistry Benefit
Heating Method Conventional heating (oil bath) for several hoursMicrowave irradiation for several minutesEnergy efficiency, reduced reaction time, potentially higher yield. ijpsjournal.com
Solvents Chlorinated solvents (e.g., Chloroform, DCM)Safer solvents (e.g., Ethanol, Water) or solvent-free conditionsReduced toxicity and environmental pollution; easier disposal. nih.gov
Reagents Stoichiometric amounts of strong acids/bases or dehydrating agents (e.g., POCl₃)Catalytic amounts of a recyclable catalyst (e.g., solid acid catalyst, organocatalyst)Higher atom economy, reduced waste, avoidance of corrosive and hazardous reagents. nih.gov
Process Multi-step with isolation of intermediatesOne-pot, multi-component reactionReduced solvent usage, lower energy consumption, less waste generation. researchgate.net
Activation Chemical oxidants/reductantsElectrochemical synthesisAvoids toxic reagents and by-products; uses a clean energy source. acs.org

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Oxazole (B20620) Ring Formation from Relevant Precursors

The formation of the oxazole ring in 2-(5,6-Dichloropyridin-3-yl)oxazole can be achieved through various synthetic routes, each with its own mechanistic pathway. Common methods for oxazole synthesis that are relevant to this compound include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen reaction. slideshare.netyoutube.com

The Robinson-Gabriel synthesis involves the cyclization of an N-acyl-α-amino ketone. For the target molecule, this would involve a precursor containing the 5,6-dichloropyridin-3-yl moiety attached to the acyl group. The mechanism proceeds via an intramolecular cyclodehydration. slideshare.net

The Fischer oxazole synthesis utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. youtube.com In the context of this compound, 5,6-Dichloronicotinaldehyde would be a key precursor. The mechanism involves the formation of an intermediate that undergoes cyclization and dehydration to yield the oxazole ring. youtube.com

The Van Leusen reaction offers another pathway, reacting an aldehyde with tosylmethyl isocyanide (TosMIC). This method is known for its versatility in forming the oxazole ring. youtube.com

Furthermore, modern synthetic methods, such as those involving tandem cycloisomerization/hydroxyalkylation of N-propargylamides catalyzed by Lewis acids like Zn(OTf)2, provide efficient routes to substituted oxazoles. researchgate.net Diels-Alder reactions of oxazoles with various dienophiles also serve as a powerful tool for constructing substituted pyridine (B92270) and furan (B31954) rings, which could be adapted for the synthesis of precursors to the target molecule. clockss.orgresearchgate.net

Investigation of Intermediates and Transition States in Synthesis

The synthesis of oxazoles proceeds through several key intermediates and transition states. In the Robinson-Gabriel synthesis, an important intermediate is the oxazoline (B21484), which is subsequently dehydrated to the oxazole. slideshare.net Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the structures of these intermediates and the transition states connecting them. researchgate.net

For instance, in the Fischer oxazole synthesis, a protonated nitrogen intermediate is formed, which then undergoes nucleophilic attack by the chloride ion. youtube.com The subsequent steps involve the formation of a five-membered ring intermediate that eliminates water to form the aromatic oxazole ring. youtube.com

The deprotonation of 2-(phenylsulfonyl)-1,3-oxazole can create a C-5 carbanion, a reactive intermediate that can react with various electrophiles. nih.gov This approach allows for the introduction of substituents at the 5-position of the oxazole ring. Subsequent nucleophilic displacement of the phenylsulfonyl group provides a general route to 2,5-disubstituted oxazoles. nih.gov

Kinetic Studies of Key Synthetic Transformations

Kinetic studies provide valuable insights into the rates of the elementary steps involved in the synthesis of this compound. These studies help in identifying the rate-determining step and optimizing reaction conditions such as temperature, concentration, and catalyst loading.

For many oxazole syntheses, the cyclodehydration step is often the rate-limiting step. The rate of this step can be influenced by the nature of the dehydrating agent and the reaction temperature. For example, the Diels-Alder reaction of oxazoles is a thermal process that typically occurs at elevated temperatures (80-180°C), but the reaction can proceed at lower temperatures if the reactants are activated with suitable groups. clockss.org

Microwave irradiation has been shown to promote rapid O,N-acylation-cyclodehydration cascade reactions of oximes and acid chlorides, leading to the formation of trisubstituted oxazoles. nih.gov This indicates a significant acceleration of the reaction kinetics under microwave conditions.

Influence of Substituents on Reaction Rates and Selectivity

The electronic and steric properties of substituents on both the pyridine and the forming oxazole ring precursors have a profound impact on reaction rates and selectivity.

Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring can increase the nucleophilicity of the nitrogen atom, potentially accelerating cyclization steps. Conversely, electron-withdrawing groups (EWGs) like the two chlorine atoms in this compound decrease the basicity of the pyridine nitrogen. In nucleophilic aromatic substitution (SNAr) reactions on dichloropyrazines, an EWG at the 2-position directs nucleophilic attack to the 5-position, while an EDG at the 2-position promotes substitution at the 3-position. researchgate.net A similar influence can be expected for the dichloropyridine precursor.

In Diels-Alder reactions, oxazoles with strong electron-donating substituents (e.g., -OR, -NR2) are more reactive towards electron-poor dienophiles. clockss.org The reactivity is significantly reduced when an electron-donating group is moved from the C-5 to the C-2 position of the oxazole ring. clockss.org

Steric Effects: Bulky substituents on either the pyridine ring or the other precursors can hinder the approach of reactants, slowing down the reaction rate. The regioselectivity of reactions can also be influenced by steric hindrance. For example, in the Diels-Alder reaction of 5-substituted 1,4-naphthoquinones, the nature of the substituent at the 5-position influences the regioselectivity of the cycloaddition. jocpr.com

The following table summarizes the influence of substituents on the synthesis of oxazole derivatives:

Reaction TypeSubstituent EffectImpact on Rate/Selectivity
Nucleophilic Aromatic SubstitutionElectron-withdrawing group at position 2 of pyrazineDirects nucleophilic attack to position 5 researchgate.net
Nucleophilic Aromatic SubstitutionElectron-donating group at position 2 of pyrazinePromotes substitution at position 3 researchgate.net
Diels-Alder ReactionElectron-donating group at C-5 of oxazoleIncreases reactivity towards electron-poor dienophiles clockss.org
Diels-Alder ReactionElectron-donating group at C-2 of oxazoleReduces reactivity compared to C-5 substitution clockss.org
Diels-Alder ReactionSubstituent at position 5 of 1,4-naphthoquinoneInfluences regioselectivity of cycloaddition jocpr.com

Advanced Spectroscopic and Diffraction Based Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state structure and conformational dynamics of molecules like 2-(5,6-dichloropyridin-3-yl)oxazole. Techniques such as ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework, respectively. The chemical shifts (δ) of the nuclei in both the dichloropyridine and oxazole (B20620) rings are highly sensitive to their local electronic environment, offering clues about the electron-withdrawing effects of the chlorine atoms and the nitrogen and oxygen heteroatoms.

For related 2,5-disubstituted oxazoles, typical ¹H NMR chemical shifts for the oxazole proton are observed, and the coupling constants between adjacent protons provide valuable information about the connectivity of the atoms. researchgate.net In the case of this compound, the protons on the pyridine (B92270) ring would exhibit specific splitting patterns and chemical shifts influenced by the two chlorine substituents.

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study the spatial proximity of protons. nih.gov This is particularly useful for determining the preferred orientation of the pyridine ring relative to the oxazole ring, revealing whether the molecule adopts a planar or twisted conformation in solution. Such conformational analyses are vital as the three-dimensional shape of a molecule can significantly influence its properties. nih.govmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Oxazole Moiety

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
¹H (Oxazole)7.41sN/A
¹³C (Oxazole C2)155.6sN/A
¹³C (Oxazole C4)122.7sN/A
¹³C (Oxazole C5)151.0sN/A

Note: This table is illustrative, based on data for related oxazole compounds. researchgate.net The exact values for this compound may vary.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Signatures

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. mdpi.com

A key feature in the mass spectrum of this compound would be the distinct isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M, M+2, and M+4 peak pattern in the mass spectrum, providing unambiguous evidence for the presence of two chlorine atoms in the molecule.

Analysis of the fragmentation patterns under techniques like Electron Ionization (EI-MS) can reveal information about the molecule's stability and the strength of its chemical bonds. The fragmentation would likely involve cleavage at the bond connecting the pyridine and oxazole rings or the loss of chlorine atoms, providing insights into the molecule's structural integrity.

Single-Crystal X-Ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. frontiersin.orgijcps.org This technique would allow for the accurate measurement of bond lengths, bond angles, and torsion angles within the this compound molecule.

Table 2: Illustrative Crystallographic Data Parameters

ParameterValue
Crystal System(e.g., Monoclinic)
Space Group(e.g., P2₁/c)
a (Å)(Value)
b (Å)(Value)
c (Å)(Value)
β (°)(Value)
Volume (ų)(Value)
Z(Value)

Note: This table represents typical parameters obtained from a single-crystal X-ray diffraction experiment. ijcps.org Specific data for this compound is not available.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the chemical bonds within a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation.

For this compound, the FT-IR and Raman spectra would display characteristic bands for:

C=N and C=C stretching vibrations within the pyridine and oxazole rings.

C-O-C stretching of the oxazole ether linkage.

C-H stretching and bending modes of the aromatic rings.

C-Cl stretching vibrations , which confirm the presence of the chloro-substituents.

The positions of these bands can be subtly influenced by the electronic environment, providing further corroboration of the molecular structure. researchgate.net The complementary nature of FT-IR and Raman spectroscopy, where some vibrations are more active in one technique than the other, allows for a more complete vibrational analysis.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and excited-state properties of a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated aromatic system.

The position of the maximum absorption wavelength (λmax) is influenced by the extent of conjugation and the nature of the substituents. The dichloropyridine and oxazole rings form a conjugated system, and the electronic properties of this system can be studied by analyzing the absorption spectrum.

Fluorescence spectroscopy measures the light emitted from the molecule as it relaxes from an excited electronic state back to the ground state. Many oxazole-containing compounds are known to be fluorescent. The presence and characteristics of fluorescence (e.g., emission wavelength and quantum yield) for this compound would provide valuable information about its potential for applications in materials science and as a molecular probe.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(5,6-Dichloropyridin-3-yl)oxazole, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental to understanding its reactivity.

DFT studies on related oxazole (B20620) derivatives have demonstrated the utility of this approach. irjweb.com For instance, calculations on similar heterocyclic systems often involve optimizing the molecular geometry to find the most stable conformation. researchgate.net From this optimized structure, key electronic parameters can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.com

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. irjweb.com For this compound, the nitrogen atoms in the pyridine (B92270) and oxazole rings, along with the oxygen atom, are expected to be regions of negative potential, while the hydrogen atoms and regions near the chlorine atoms may exhibit positive potential. This information is crucial for predicting how the molecule will interact with other chemical species. irjweb.com

Table 1: Illustrative DFT-Calculated Properties for a Generic Oxazole Derivative

ParameterValueSignificance
HOMO Energy-5.65 eVRelates to electron-donating ability
LUMO Energy-0.81 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.84 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DMeasures the molecule's overall polarity

Note: The data presented in this table is illustrative for a generic oxazole derivative and is intended to exemplify the outputs of DFT calculations. irjweb.com

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's behavior over time, MD can explore its conformational landscape and the influence of its environment, such as solvent molecules.

For a molecule like this compound, MD simulations can reveal the rotational freedom around the single bond connecting the pyridine and oxazole rings. This allows for the identification of the most populated and energetically favorable conformations in different environments. The simulations can also shed light on the stability of the molecule's interactions with surrounding solvent molecules, which is critical for understanding its solubility and behavior in solution. nih.gov

In studies of similar heterocyclic compounds, MD simulations have been used to assess the stability of ligand-protein complexes. nih.govnih.gov These simulations monitor key metrics like the root-mean-square deviation (RMSD) of the molecule's atoms over time to determine if a particular conformation is stable. jcchems.com Such analyses, typically run for nanoseconds, provide a dynamic picture of the molecule's behavior that is inaccessible through static calculations alone. nih.govmdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra for validation. For this compound, this could include predicting its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

DFT calculations are commonly employed for this purpose. Theoretical vibrational frequencies, for example, can be calculated and compared to experimental IR spectra to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, NMR chemical shifts can be computed and correlated with experimental data to confirm the molecule's structure.

In a study on a related halogenated compound, the Fujiwara reaction was used to produce chromophores whose absorbance spectra were analyzed. google.com The unique spectral characteristics under varying conditions allowed for the identification of the compound. google.com This highlights how computational predictions of spectroscopic properties can be a valuable tool in the structural elucidation of complex molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to gain insights into the molecular features that are important for the observed activity.

For a series of compounds including derivatives of this compound, a QSAR model could be developed to correlate structural descriptors with a non-clinical endpoint, such as inhibitory activity against a particular enzyme. nih.gov The descriptors used in QSAR models can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Successful QSAR models have been developed for various classes of heterocyclic compounds, including oxazole derivatives, to predict their activities. nih.gov These models are built using a training set of compounds with known activities and then validated using a separate test set. nih.gov The resulting equations can highlight the importance of certain chemical features, providing mechanistic insights into how the compounds exert their effects. nih.gov

Table 2: Example of Descriptors Used in QSAR Modeling for a Series of Bioactive Compounds

Descriptor TypeExample DescriptorInformation Provided
ElectronicDipole MomentCharge distribution in the molecule
StericMolar RefractivityMolecular volume and polarizability
HydrophobicLogPPartitioning between octanol (B41247) and water
TopologicalWiener IndexMolecular branching

Note: This table provides examples of descriptor types commonly used in QSAR studies.

Studies on Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the three-dimensional structure of molecules in condensed phases and their interactions with biological targets. nih.govacs.org Computational methods can be used to identify and quantify these weak interactions.

For this compound, the aromatic pyridine and oxazole rings can participate in π-π stacking interactions with other aromatic systems. researchgate.net The nitrogen atoms in the rings could act as hydrogen bond acceptors, while the chlorine atoms could be involved in halogen bonding. The analysis of non-covalent interactions is often performed using methods like the Non-Covalent Interaction (NCI) index, which visualizes these interactions in real space. nih.govacs.org

Hirshfeld surface analysis is another computational tool used to explore intermolecular interactions in crystal structures. nih.gov It provides a visual representation of the close contacts between molecules in a crystal, allowing for the quantification of different types of interactions. nih.gov Such studies on related chlorinated heterocyclic compounds have revealed the importance of C-H···O and C-H···π interactions in their crystal packing. nih.gov Understanding these forces is essential for predicting the solid-state properties of this compound.

Mechanistic Research on Biological Interactions and Molecular Targets Pre Clinical Focus

In Vitro Target Engagement and Enzyme Inhibition Assays

In another study, a series of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles, which share a pyridinyl-heterocycle scaffold, were synthesized and evaluated for their ALK5 inhibitory activity. One of the lead compounds exhibited potent and selective ALK5 inhibition in an enzyme assay.

Furthermore, some 1,3-oxazole derivatives have been investigated as inhibitors of human neutrophil elastase (HNE). A hit-to-lead optimization study of a 2-(2-phenoxy-pyridin-3-yl)-benzo[d] nih.govresearchgate.netoxazin-4-one derivative led to the identification of potent HNE inhibitors. nih.gov These examples suggest that the 2-(5,6-Dichloropyridin-3-yl)oxazole scaffold could potentially engage with and inhibit various enzymes, warranting further investigation.

Analysis of Cellular Pathway Modulation and Signaling Cascade Effects

The modulation of cellular pathways by oxazole-containing compounds has been demonstrated in several pre-clinical studies. For example, certain novel 2,4,5-trisubstituted oxazole (B20620) derivatives have shown significant antiproliferative activity in vitro against various human tumor cell lines. nih.gov The bioassay results indicated that these compounds could interfere with cell proliferation pathways. nih.gov

While the specific pathways modulated by this compound are unknown, research on analogous compounds provides some clues. For instance, the IDO1 inhibitors mentioned earlier can modulate the kynurenine (B1673888) pathway, which is crucial for immune tolerance in cancer. nih.gov By inhibiting IDO1, these compounds can reverse tumor-induced immunosuppression, a key cellular signaling effect. nih.gov

Receptor Binding Studies and Ligand-Receptor Interaction Analysis

Receptor binding studies are crucial for understanding the mechanism of action of bioactive compounds. Although specific receptor binding data for this compound is not available, the broader family of oxazole derivatives has been studied for their interactions with various receptors.

The principles of ligand-receptor interactions are fundamental in drug design. Computational methods are often employed to predict the binding affinity and mode of interaction between a ligand and its receptor. These studies can guide the synthesis of more potent and selective compounds.

Structure-Based Drug Design Principles (without clinical trials)

Structure-based drug design is a powerful strategy for the development of novel therapeutic agents. This approach relies on the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. While specific structure-based design studies involving this compound are not reported, the principles have been applied to related oxazole-containing compounds.

For instance, in the development of novel IDO1 inhibitors, structure-based drug design was employed to optimize the lead compounds. nih.gov This involved modifying the chemical structure to improve pharmacokinetic profiles and enhance anti-tumor potency. nih.gov Similarly, the optimization of HNE inhibitors was guided by structure-activity relationship (SAR) studies, which focused on substitutions at various positions of the benzoxazinone (B8607429) core. nih.gov These studies highlight the importance of the substitution pattern on the biological activity of pyridinyl-heterocycle compounds. nih.gov

Elucidation of Molecular Mechanisms in Antimicrobial or Antifungal Activity

The oxazole scaffold is present in numerous compounds with demonstrated antimicrobial and antifungal properties. nih.govmdpi.com The substitution pattern on the oxazole ring plays a crucial role in determining the spectrum and potency of its antimicrobial activity. nih.gov

A comprehensive review of oxazole derivatives highlights their diverse antimicrobial activities. nih.gov For example, certain propanoic acid derivatives containing an oxazole ring have exhibited potent antibacterial activity but weak antifungal activity. nih.gov In contrast, some benzoxazole (B165842) derivatives have shown excellent activity against both bacteria and fungi. nih.gov One study reported that a complex oxazole derivative containing a dichlorophenyl group, 2-(2-(2,6-Dichlorophenylamino)benzyl)-3-(4-(2-chlorophenylamino)oxazol-2-yl)quinazolin-4(3H)-one, possessed good activity against a range of bacterial strains and the fungus Candida albicans. nih.gov

The molecular mechanisms underlying these antimicrobial activities are varied. They can involve the inhibition of essential enzymes, disruption of cell membranes, or interference with nucleic acid synthesis. For example, some oxazole derivatives have been found to inhibit DNA gyrase, a key bacterial enzyme.

Mechanistic Studies of Agrochemical Action (e.g., Herbicidal, Insecticidal, Fungicidal) at the Molecular Level

In addition to their medicinal applications, oxazole derivatives have also found use in agriculture as herbicides, insecticides, and fungicides. researchgate.net The 1,3,4-oxadiazole (B1194373) isomers of oxazoles, in particular, have been reported to possess a wide range of biological activities relevant to crop protection. researchgate.net

While specific studies on the agrochemical action of this compound are not available, research on related compounds provides some insights. For example, a series of novel 5-chloro-3-fluoro-2-phenoxypyridines containing a 1,3,4-oxadiazole ring have been synthesized and evaluated for their herbicidal activity. researchgate.net The molecular mechanisms of such compounds often involve the inhibition of key plant enzymes or the disruption of essential physiological processes.

Exploration of Advanced Applications in Materials Science and Chemical Biology Non Clinical

Development as Ligands in Asymmetric Catalysis

While there is no specific research detailing the use of 2-(5,6-Dichloropyridin-3-yl)oxazole as a ligand in asymmetric catalysis, the broader class of pyridine-oxazoline (PyOx) ligands has been extensively studied and has shown significant promise in this area. rsc.orgrsc.org These ligands are valued for their modular nature, allowing for fine-tuning of steric and electronic properties to achieve high enantioselectivity in a variety of metal-catalyzed reactions. rsc.orgrsc.org

The this compound structure incorporates a pyridine (B92270) and an oxazole (B20620) ring, which are key components of PyOx ligands. The nitrogen atoms in both rings can act as coordination sites for metal centers, forming chiral complexes that can induce stereoselectivity in chemical transformations. The dichlorosubstitution on the pyridine ring could influence the electronic properties of the ligand, potentially enhancing catalytic activity or selectivity in certain reactions.

Table 1: Comparison of Related Pyridine-Oxazoline Ligands in Asymmetric Catalysis

LigandCatalystReactionEnantiomeric Excess (ee)Reference
(S)-i-Pr-PyOxCu(OTf)₂Friedel-Crafts Alkylationup to 99% rsc.org
(S)-t-Bu-PyOxPd(OAc)₂Allylic Alkylationup to 98% rsc.org

This table presents data for structurally related pyridine-oxazoline ligands to illustrate the potential of the this compound scaffold.

Further research would be necessary to synthesize chiral versions of this compound and evaluate their efficacy as ligands in reactions such as hydrosilylation, cyclopropanation, and Diels-Alder reactions.

Integration into Organic Electronic Devices and Optoelectronic Materials

Specific studies on the integration of this compound into organic electronic devices have not been reported. However, the constituent aromatic heterocycles, pyridine and oxazole, are known components in materials developed for organic electronics. Oxadiazole derivatives, which are structurally similar to oxazoles, are well-known for their electron-transporting properties and are used in organic light-emitting diodes (OLEDs).

The dichloropyridinyl group, being electron-withdrawing, could modulate the electron affinity and charge transport properties of the molecule. This could make this compound a candidate for use as an electron-transporting or hole-blocking material in OLEDs. Its thermal stability and ability to form stable amorphous films would be crucial factors to investigate for such applications.

Use as Fluorescent Probes or Sensors

Although there is no direct evidence of this compound being used as a fluorescent probe, related pyridinyl-oxazole and benzoxazole (B165842) derivatives have been shown to exhibit interesting photophysical properties. researchgate.net For instance, certain oxazole derivatives display fluorescence that is sensitive to their environment, making them useful as probes for polarity or viscosity. researchgate.net

The presence of nitrogen and oxygen atoms in the heterocyclic rings of this compound provides potential coordination sites for metal ions. Upon binding to a specific metal ion, the fluorescence properties of the molecule, such as intensity or wavelength, could change, enabling its use as a selective chemosensor. The dichlorosubstitution could also influence the photophysical properties, potentially leading to desirable shifts in the emission spectrum.

Table 2: Photophysical Properties of a Related Fluorescent Pyridinyl-Oxazole Derivative

CompoundExcitation Max (nm)Emission Max (nm)Quantum YieldSolvent
2-Phenyl-oxazolo[4,5-b]pyridine3203750.65Cyclohexane

This table shows data for a related compound to indicate the potential for fluorescence in the pyridinyl-oxazole class. researchgate.net

Role as Key Intermediates in Complex Organic Synthesis

The specific use of this compound as a key intermediate in complex organic synthesis is not documented. However, its structure suggests it could be a valuable building block. The oxazole ring is a stable aromatic system that can be found in numerous natural products with biological activity.

The dichloropyridine moiety offers several possibilities for synthetic transformations. The chlorine atoms can be substituted through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of functional groups. This would enable the synthesis of a library of derivatives for screening in drug discovery or for the development of new materials. Furthermore, the pyridine nitrogen can be functionalized, and the oxazole ring can potentially be cleaved under certain conditions to reveal other functional groups. The synthesis of the parent compound would likely involve the condensation of 5,6-dichloronicotinamide with a two-carbon building block or the oxidation of a corresponding oxazoline (B21484). The availability of starting materials like (5,6-Dichloropyridin-3-yl)methanol and 5,6-Dichloronicotinaldehyde suggests that synthetic routes to this molecule are feasible. bldpharm.comchemicalbook.com

Contribution to Agrochemical Innovation beyond Dosage and Safety

While no direct agrochemical applications of this compound have been reported, pyridine derivatives are a well-established and important class of agrochemicals. agropages.com The chloropyridinyl moiety is present in several commercial insecticides, herbicides, and fungicides. The mode of action of these compounds often involves interaction with specific biological targets in pests or weeds.

The combination of a dichloropyridine group with an oxazole ring in this compound could lead to novel biological activities. The oxazole moiety might influence the compound's uptake, transport, and metabolism in plants or insects, potentially leading to improved efficacy or a different spectrum of activity compared to existing chloropyridine agrochemicals. Research in this area would involve synthesizing the compound and screening it for various pesticidal activities.

Lead Optimization Strategies for Novel Chemical Entities (excluding clinical trials)

In the context of drug discovery, the this compound scaffold holds potential for lead optimization. Although no specific lead optimization studies involving this exact molecule are published, the general strategies applied to similar heterocyclic systems would be relevant.

Starting from a hypothetical bioactive "hit" containing the this compound core, medicinal chemists would systematically modify its structure to improve properties like potency, selectivity, and metabolic stability. The chlorine atoms on the pyridine ring could be replaced with other substituents to probe structure-activity relationships (SAR). For example, replacing a chlorine atom with a methyl or methoxy (B1213986) group could alter the electronic and steric profile of the molecule, potentially leading to enhanced biological activity. The oxazole ring could also be substituted at the 4- and 5-positions to explore further SAR.

Table 3: Hypothetical Lead Optimization Strategy for a this compound-based Hit

Position of ModificationExample of ModificationRationale
Pyridine C-5H, F, CH₃Explore electronic and steric effects on target binding.
Pyridine C-6H, F, OCH₃Modulate metabolic stability and electronic properties.
Oxazole C-4Alkyl, ArylInvestigate the impact of steric bulk on activity.
Oxazole C-5H, Halogen, CNFine-tune electronic properties and potential for hydrogen bonding.

This systematic approach, guided by computational modeling and in vitro assays, would aim to develop a preclinical candidate with an optimized pharmacological profile.

Advanced Analytical Method Development for Characterization and Quantification

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Impurity Profiling

Chromatographic methods are fundamental in the pharmaceutical and chemical industries for ensuring the quality and consistency of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the purity assessment and impurity profiling of 2-(5,6-Dichloropyridin-3-yl)oxazole.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for separating and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method would typically be employed. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.

A typical HPLC method for the analysis of nitrogen-containing heterocycles might involve a mixed-mode liquid chromatography (MMLC) approach, which combines reversed-phase and ion-exchange characteristics. researchgate.net The use of HPLC coupled with UV photodiode array detection (LC-DAD-UV) or mass spectrometry (LC-MS) can provide extensive online analytical data of the compound and its potential impurities before isolation. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (Reversed-Phase), 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. iipseries.org It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov For impurity profiling, GC-MS can detect and identify trace-level impurities that may be present in the this compound sample. thermofisher.com The process is a mandatory step in pharmaceutical manufacturing and is closely scrutinized by regulatory bodies. thermofisher.com

Prior to analysis, a derivatization step may be necessary if the compound or its impurities contain polar functional groups to increase their volatility. The mass spectrometer fragments the eluted compounds into characteristic ions, providing a "fingerprint" for identification by comparing the obtained spectra with spectral libraries.

Table 2: Representative GC-MS Conditions for Impurity Profiling

ParameterCondition
GC Column Capillary column (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate
Inlet Temperature 250 °C
Oven Program Start at 50 °C, ramp to 280 °C
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Electrophoretic Methods for Separation of Stereoisomers or Analogues

While this compound itself is not chiral, electrophoretic methods like Capillary Electrophoresis (CE) could be valuable for the separation of potential isomeric impurities or closely related analogues that may be difficult to resolve by HPLC. CE offers high separation efficiency and requires only small sample volumes. The separation in CE is based on the differential migration of charged species in an electric field. For neutral compounds, techniques like Micellar Electrokinetic Chromatography (MEKC), a variant of CE, can be employed.

Electrochemical Methods for Redox Behavior Characterization

Electrochemical methods can provide insights into the redox properties of this compound. Techniques such as cyclic voltammetry can be used to study the oxidation and reduction potentials of the molecule. The presence of the electron-withdrawing chlorine atoms on the pyridine (B92270) ring and the nitrogen and oxygen atoms in the oxazole (B20620) ring will influence its electronic characteristics. tandfonline.comsemanticscholar.org

The electrochemical reduction of oxazole rings can occur, often at the C-2 position. tandfonline.comsemanticscholar.org The redox characteristics of related pyridyl oxadiazoles (B1248032) and thiadiazoles have been investigated in nonaqueous acetonitrile, allowing for the separation and identification of oxidation and reduction products through controlled potential electrolysis. researchgate.net The electrochemical synthesis of polysubstituted oxazoles has also been explored as a green and mild protocol. chemistryviews.org

Hyphenated Techniques for Complex Mixture Analysis in Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures containing this compound in research settings. nih.goviipseries.orgresearchgate.net

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a powerful tool for both qualitative and quantitative analysis. researchgate.net It offers high sensitivity and selectivity, making it suitable for detecting and identifying the compound and its metabolites in biological matrices or environmental samples. researchgate.netunich.it The technique is widely used for analyzing non-volatile and thermally labile compounds. unich.it The development of LC-MS methods for nitrogen-containing heterocycles is an active area of research. researchgate.net Specifically, LC-MS has proven effective in identifying oxygen heterocyclic compounds in complex natural matrices. nih.gov The use of high-resolution mass spectrometry (HRMS) in conjunction with HPLC can aid in the identification of halogenated compounds like this compound. nih.gov

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy provides detailed structural information of the separated components. This is particularly useful for the unambiguous identification of unknown impurities or degradation products. The sensitivity of LC-NMR can be enhanced by using high magnetic field magnets. saspublishers.com

GC-IR: Gas Chromatography-Infrared Spectroscopy provides information about the functional groups present in the separated compounds, complementing the data obtained from GC-MS. nih.gov

These advanced analytical methods provide a robust framework for the thorough characterization and quantification of this compound, ensuring its quality and facilitating further research into its properties and applications.

Current Challenges and Future Directions in 2 5,6 Dichloropyridin 3 Yl Oxazole Research

Challenges in Selective Chemical Transformations and Scalability

The synthesis and functionalization of 2-(5,6-Dichloropyridin-3-yl)oxazole present notable challenges in terms of selective chemical transformations and scalability. The pyridine (B92270) ring, being electron-deficient and possessing two chlorine substituents, offers multiple sites for potential reactions. Achieving high regioselectivity in cross-coupling reactions is a significant hurdle. nih.govrsc.org The inherent polarity of the pyridine ring carbons and the presence of multiple halogen atoms create a complex reactivity landscape. rsc.org

Typically, in dihalogenated N-heteroarenes, the halide adjacent to the nitrogen is more reactive in palladium-catalyzed cross-couplings. nih.gov However, studies on dichloropyridines have shown that ligand choice can invert this selectivity, allowing for coupling at the C4 position. nih.govresearchgate.net For the 5,6-dichloro-substituted pyridine ring in the target molecule, selectively functionalizing one chlorine atom over the other requires carefully optimized conditions, including the choice of catalyst, ligand, and reaction parameters. nih.govrsc.org The development of one-pot, regioselective double Suzuki coupling reactions for dichloropyrimidines highlights the potential for efficient synthesis of diarylated heterocycles, a strategy that could be adapted for this compound. nih.gov

From a scalability perspective, the multi-step nature of many heterocyclic syntheses can be a limiting factor. A recently developed highly efficient and expedient method for the gram-scale synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids using a stable triflylpyridinium reagent offers a promising avenue for overcoming this challenge. nih.gov This approach, which avoids the pre-generation of activated carboxylic acid derivatives, could potentially be adapted for the large-scale production of this compound. nih.gov

Opportunities for Unexplored Reactivity and Derivatization

The this compound scaffold holds significant potential for unexplored reactivity and derivatization, offering access to a diverse range of novel compounds. The oxazole (B20620) ring itself can participate in various reactions. It is known to undergo deprotonation at the C2 position, and electrophilic aromatic substitution at the C5 position, particularly when activated by electron-donating groups. wikipedia.org Nucleophilic aromatic substitution is also possible with leaving groups at the C2 position. wikipedia.org

A particularly interesting area for exploration is the participation of the oxazole ring in cycloaddition reactions. Oxazoles can act as dienes in Diels-Alder reactions with electrophilic alkenes, providing a pathway to substituted pyridines. wikipedia.org Recent research has demonstrated the energy transfer-catalyzed intermolecular dearomative cycloaddition of oxazoles with alkenes, leading to the formation of complex three-dimensional scaffolds. acs.orgacs.org Notably, a 2-pyridyl oxazole derivative was shown to be a compatible substrate in these reactions, suggesting that this compound could undergo similar transformations to generate novel, C(sp³)-rich architectures. acs.orgacs.org

The dichloropyridine moiety also offers numerous opportunities for derivatization through selective cross-coupling reactions. The two chlorine atoms can be sequentially replaced with different functionalities, such as aryl, alkyl, or heteroatom groups, by employing different catalytic systems and reaction conditions. nih.gov This would allow for the creation of a library of derivatives with tailored electronic and steric properties.

Development of Novel Research Tools and Probes

While specific research tools and probes based on this compound have not been extensively reported, its structural features make it a promising candidate for the development of such molecules. The combination of the pyridine and oxazole rings, both common motifs in bioactive compounds, suggests potential applications in chemical biology. nih.gov

The synthesis of fluorescent triphenylamine (B166846) derivatives bearing oxazole and pyridinium (B92312) moieties highlights the potential for creating fluorescent probes. researchgate.net By analogy, functionalization of the this compound core with fluorophores or other reporter groups could lead to the development of probes for studying biological processes. The pyridine-oxazoline (pyrox) ligands have been shown to be redox-active and capable of stabilizing low-valent metal complexes, which are important in catalysis. nih.gov This suggests that derivatives of this compound could be explored as novel ligands for catalytic applications or as probes for studying redox processes.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of novel compounds like this compound. These computational tools can be applied at various stages of the research pipeline.

In the realm of synthesis, ML models are being developed to predict the outcomes of chemical reactions with increasing accuracy. neurips.ccresearchgate.net For a complex molecule like this compound, ML algorithms could help predict the optimal conditions for selective transformations, reducing the need for extensive experimental screening. ucla.edu Retrosynthesis prediction models, particularly those enhanced with transfer learning for heterocyclic systems, can propose viable synthetic routes to novel derivatives. chemrxiv.org

Furthermore, AI and ML are powerful tools for virtual screening and property prediction. By training models on large datasets of chemical structures and their associated biological activities, it is possible to predict the potential bioactivity of new compounds. ovid.com Computational studies, including molecular docking and ADME (absorption, distribution, metabolism, and excretion) analysis, can be used to design and prioritize derivatives of this compound with desired properties, such as enhanced binding to a biological target or improved drug-like characteristics. nih.govjcchems.com

Expanding the Scope of Non-Clinical Applications and Fundamental Research Areas

Beyond potential pharmaceutical applications, the this compound scaffold has the potential to be explored in various non-clinical and fundamental research areas.

Agrochemicals: Substituted pyridine compounds are widely used as pesticides. google.com The dichloropyridine moiety in the target compound suggests that its derivatives could be investigated for herbicidal or insecticidal activity.

Materials Science: Oxazole-containing compounds are of interest in materials science. For instance, pyridine-oxadiazole derivatives have been studied for their structural and photophysical properties. nih.gov The rigid, heteroaromatic structure of this compound makes it a potential building block for the synthesis of novel organic materials with interesting electronic or photoluminescent properties.

Fundamental Research: The unique electronic properties of the dichloropyridinyl-oxazole system make it a valuable subject for fundamental chemical research. Studies on its reactivity, reaction mechanisms, and physical properties can contribute to a deeper understanding of heterocyclic chemistry. The oxazole ring itself is a key component of many natural products and post-translationally modified peptides, and research into the synthesis and properties of novel oxazole-containing molecules can provide insights into these biological systems. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(5,6-Dichloropyridin-3-yl)oxazole, and how can reaction yields be optimized?

  • Methodology : Cyclization of α-aryl-amino ketones is a common strategy for oxazole synthesis. For example, substrates like α-benzamidoacetophenone yield oxazoles with >95% efficiency under optimized conditions (e.g., solvent polarity, temperature) . Intermediate selection is critical; dichloropyridine derivatives such as (5,6-Dichloropyridin-3-yl)methanamine (purity: 95%) are commercially available and can serve as precursors .
  • Key Considerations : Monitor substituent effects on cyclization efficiency. Electron-withdrawing groups (e.g., nitro) may reduce yields due to steric hindrance or electronic deactivation .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodology :

  • IR Spectroscopy : Analyze vibrational modes (e.g., C-Cl stretching at ~700 cm⁻¹) to confirm substitution patterns .
  • UV-Vis/Flourescence : Investigate π→π* transitions and excited-state intramolecular proton transfer (ESIPT) behavior. Compare emission profiles with benzannulated analogs (e.g., 2-(20-hydroxyphenyl)-benzoxazole) to assess conjugation effects .
  • NMR : Use 1H^1H- and 13C^13C-NMR to resolve pyridine and oxazole proton environments, particularly at C3 and C5 positions .

Advanced Research Questions

Q. How does benzannulation at the oxazole moiety influence the ESIPT mechanism and photophysical properties?

  • Methodology :

  • Computational Modeling : Apply hybrid DFT functionals (B3LYP, PBE0) with 6-31+G(d) basis sets to calculate vertical transition energies and S1/S0 potential energy surfaces. Benzannulation at the oxazole site minimally shifts ESIPT emission wavelengths but increases energy barriers (~3–5 kcal/mol) due to altered charge transfer character .
  • Experimental Validation : Compare time-resolved fluorescence lifetimes of this compound with naphthoxazole derivatives to quantify excited-state dynamics .

Q. What computational strategies effectively predict the bioactivity of this compound derivatives against viral targets?

  • Methodology :

  • QSAR Modeling : Use the OCHEM platform to correlate structural descriptors (e.g., Cl substituent positions, oxazole ring planarity) with antiviral activity. Validate models against human cytomegalovirus (HCMV) inhibition data from azole analogs .
  • Molecular Docking : Screen derivatives against HCMV protease active sites (PDB: 1TFR) to prioritize substituents enhancing binding affinity (e.g., halogen interactions at pyridine C5/C6) .

Q. How can solvent effects and reaction kinetics be optimized in multi-step syntheses involving this compound?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions and non-polar solvents (toluene) for cyclization steps. Solvent polarity directly impacts proton-transfer efficiency in intermediates .
  • Kinetic Profiling : Use HPLC-MS to track intermediate formation rates. For example, dichloropyridine intermediates may require stabilization via HCl scavengers (e.g., K₂CO₃) to prevent decomposition .

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